4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene
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Description
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is a useful research compound. Its molecular formula is C9H3BrF4 and its molecular weight is 267.021. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2-Aryl-3-Fluoro-5-Silylthiophenes : The compound has been used in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes through a cascade reactive sequence, demonstrating successful S(N)2'-type reaction and [2,3]sigmatropic rearrangement (Hirotaki & Hanamoto, 2013).
Application in Diels–Alder Reactions : It has been applied in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).
Role in Organometallic Synthesis : This compound acts as a versatile starting material in organometallic synthesis, facilitating various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Radiosynthesis Applications : It has been utilized in radiosynthesis for preparing 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes, serving as bifunctional labelling agents (Namolingam et al., 2001).
Structural and Spectroscopic Analysis
Solid State Structures : The compound has been studied for its solid state structures, particularly focusing on the interchangeability of halogen and ethynyl substituents in di- and tri-substituted benzenes (Robinson et al., 1998).
Vibrational and Electronic Absorption Spectra : Research includes the vibrational and electronic absorption spectra analysis of trisubstituted benzenes, such as 1-bromo-2,4-difluoro-benzene, providing insights into their spectroscopic properties (Aralakkanavar et al., 1991).
Chemical Reactions and Mechanisms
Reactions of Halogen Atoms : The compound has been involved in studies exploring the selective reaction of halogen atoms in Friedel-Crafts reactions, demonstrating different reaction outcomes based on temperature conditions (Mu¨ller & Weyerstahl, 1975).
Electrochemical Fluorination : It has been used in studies focusing on the electrochemical fluorination of aromatic compounds, exploring new electrolytes for efficient fluorination processes (Momota et al., 1993).
Photocatalytic Reactions : The compound plays a role in photocatalytic defluorinative reactions with N-aryl amino acids, facilitating the synthesis of various tetrahydroquinolines (Zeng et al., 2022).
Miscellaneous Applications
In Antimicrobial Agents : Studies have been conducted on the synthesis and assessment of new antimicrobial agents, where derivatives of this compound demonstrated potent activity against various microorganisms (Liaras et al., 2011).
Corrosion Inhibition : Research includes the evaluation of triazole Schiff bases, which contain derivatives of this compound, as corrosion inhibitors on mild steel in acidic media (Chaitra et al., 2015).
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGAOJFBKANJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C#CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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